molecular formula C17H21BO3 B1368694 (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1072951-79-1

(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1368694
CAS No.: 1072951-79-1
M. Wt: 284.2 g/mol
InChI Key: GHVDSTWRPUFXCV-UHFFFAOYSA-N
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Description

“(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid” (CAS: Refer to supplier data) is a boronic acid derivative featuring a biphenyl core substituted with a branched alkoxy group (pentan-2-yloxy) at the 4'-position and a boronic acid moiety at the 4-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .

The compound is commercially available (e.g., CymitQuimica) in gram-scale quantities, with pricing reflecting its specialized synthesis .

Properties

IUPAC Name

[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVDSTWRPUFXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584804
Record name {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
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Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-79-1
Record name B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1
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Record name {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
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Record name 1072951-79-1
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-substituted biphenylboronic acids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent (Position) Key Properties/Applications Similarity to Target Compound References
(4'-Butoxy-[1,1'-biphenyl]-4-yl)boronic acid n-Butoxy (4') Higher lipophilicity; used in polymer synthesis 0.96
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid n-Pentyloxy (4') Similar lipophilicity, linear chain reduces steric hindrance 0.94
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid Cl (4') Electron-withdrawing; enhances Suzuki coupling kinetics 0.92
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid Methoxy (4') Electron-donating; improves solubility in polar solvents 0.90
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CF₃ (4') Strong electron-withdrawing; anti-tumor agent synthesis N/A

Electronic and Steric Effects

  • Its electron-donating nature (+M effect) may slightly deactivate the boronic acid toward electrophilic substitution, though this is less pronounced than with methoxy groups .
  • Halogenated Analogs : Chloro and bromo derivatives (e.g., 4'-chloro analog) exhibit electron-withdrawing effects, accelerating Suzuki coupling by increasing the electrophilicity of the boron center. However, they may reduce solubility in organic media .
  • Trifluoromethyl Substitution : The CF₃ group’s strong -I effect enhances reactivity in cross-couplings but reduces compatibility with aqueous reaction conditions .

Pharmacological Relevance

While direct data for the target compound are sparse, structurally related boronic acids are pivotal in drug discovery:

  • IDO1 Inhibitors : Trifluoromethyl-substituted analogs are intermediates in anti-tumor agents (e.g., DX-03-08 ).
  • Hsp90 Inhibitors : Chloro and methoxy derivatives are utilized in heterocyclic scaffolds targeting cancer pathways .

Preparation Methods

General Synthetic Strategy

The preparation of this boronic acid derivative generally involves the following key steps:

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common and effective method involves the Suzuki-Miyaura cross-coupling between an aryl halide bearing the pentan-2-yloxy substituent and a boronic acid or boronate ester precursor. The reaction typically proceeds under inert atmosphere (nitrogen or argon) using palladium catalysts and appropriate bases.

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)2 with ligands
Base Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate (K3PO4)
Solvent Mixtures of tetrahydrofuran (THF)/water, 1,4-dioxane/water, or DMF/water
Temperature 80–110 °C
Reaction Time 4–24 hours
Atmosphere Inert (nitrogen or argon)

Example Procedure:

  • Dissolve the aryl halide (e.g., 4-bromo- or 4-iodo-4'-pentyloxybiphenyl) in THF or dioxane under nitrogen.
  • Add the boronic acid or boronate ester, palladium catalyst, and base.
  • Heat the mixture to reflux (80–110 °C) for 12–24 hours.
  • Upon completion, quench with water, extract with organic solvent (e.g., dichloromethane), dry, and purify by column chromatography.

Synthesis of the Pentan-2-yloxy Substituted Biphenyl Intermediate

The pentan-2-yloxy substituent is introduced by etherification of the corresponding hydroxy-biphenyl derivative with pentan-2-ol or a suitable pentan-2-yloxy precursor, typically under acidic or basic catalysis. This step precedes or follows the formation of the biphenyl core depending on the synthetic route.

Alternative Copper-Catalyzed Methods and Oxidative Coupling

Copper-catalyzed oxidative coupling methods have been reported for biphenyl synthesis, involving CuCl2 and lithium tert-butoxide under oxygen atmosphere. These methods can generate biphenyl cores but are less commonly used for boronic acid derivatives due to selectivity issues.

Mechanistic Insights

  • The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by base), and reductive elimination to form the biphenyl bond.
  • Bases convert the boronic acid to a nucleophilic boronate species, facilitating transmetalation.
  • Ligands such as triphenylphosphine stabilize the palladium catalyst and influence reaction rates and yields.
  • The pentan-2-yloxy group is generally inert under these conditions, allowing selective coupling at the boronic acid site.

Yield and Purification Data

Step/Reaction Yield (%) Notes
Suzuki coupling with Pd(PPh3)4 53–82 Dependent on base, solvent, and reaction time
Etherification to introduce pentan-2-yloxy Variable Typically high yield; purification by chromatography
Final boronic acid purification >50 Purified by flash chromatography or recrystallization

Yields vary depending on substrate purity, catalyst loading, and reaction scale. Purification is typically achieved by silica gel chromatography using mixtures of methanol and dichloromethane or hexane/ethyl acetate.

Summary Table of Key Preparation Parameters

Parameter Details/Example Values
Catalyst Pd(PPh3)4, Pd(OAc)2 + PPh3
Base K2CO3, Na2CO3, K3PO4
Solvent THF/H2O, 1,4-dioxane/H2O, DMF/H2O
Temperature 80–110 °C
Reaction Time 4–24 hours
Atmosphere Nitrogen or argon (inert)
Yield 53–82%
Purification Flash chromatography, recrystallization

Q & A

Q. What are the standard synthetic routes for preparing (4'-(pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example:

  • A biphenyl scaffold is constructed by coupling a pentan-2-yloxy-substituted aryl halide with a boronic acid derivative.
  • Reaction conditions include a base (e.g., K₂CO₃), mixed solvents (toluene/water/ethanol), and heating (85°C for 36 hours) to achieve high yields .
  • Post-synthesis purification involves flash chromatography and structural validation via NMR and HRMS .

Q. How is the purity and structural integrity of this boronic acid confirmed?

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm and pentan-2-yloxy methyl groups at δ 1.0–1.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M−H]⁻ for C₁₇H₂₀BO₃: theoretical vs. observed m/z) .
  • Melting Point : Compare with analogs (e.g., 243–248°C for structurally similar boronic acids) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

  • Suzuki-Miyaura reactions : To synthesize biaryl motifs for pharmaceuticals or materials science .
  • Phosphonic acid derivatives : React with difluoromethylphosphonic acid to create enzyme inhibitors .
  • Functionalization : Introduce pentan-2-yloxy groups into complex molecules (e.g., antimicrobial agents or kinase inhibitors) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronic acid?

  • Catalyst Screening : Test Pd catalysts (e.g., XPhos-palladium precatalysts) to enhance turnover .
  • Solvent Systems : Optimize polar aprotic solvents (e.g., DMF) or aqueous mixtures to improve solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 36 hours to <12 hours) while maintaining >90% yield .

Q. What strategies address solubility challenges during experimental workflows?

  • Co-solvents : Use THF:DMSO (4:1) or sonication to dissolve the compound in aqueous reactions .
  • Derivatization : Convert to more soluble esters (e.g., pinacol boronate) for storage and later hydrolysis .
  • Temperature Control : Heat to 50–60°C in toluene for homogeneous mixing .

Q. Are computational methods applicable to predicting reactivity or stability?

  • DFT Calculations : Model electronic effects of the pentan-2-yloxy group on boronic acid reactivity (e.g., charge distribution at the boron center) .
  • Degradation Studies : Simulate hydrolytic stability under acidic/basic conditions to guide storage (e.g., inert atmosphere, −20°C) .
  • Docking Studies : Predict interactions in drug discovery (e.g., binding to Hsp90 C-terminal domain) .

Q. How should contradictory spectral data be resolved during characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Use deuterated analogs to track coupling efficiency in complex mixtures .
  • Crystallography : If crystalline, employ SHELXL refinement for unambiguous structural confirmation .

Safety and Handling

Q. What precautions are recommended given limited toxicity data?

  • PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood due to unknown vapor toxicity .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Gaps and Future Directions

  • Ecotoxicity : No data on persistence or bioaccumulation; recommend OECD 301 testing .
  • Biological Activity : Screen against kinase targets or bacterial membranes given structural analogs’ efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Reactant of Route 2
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(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid

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